molecular formula C16H19NO2S B5767296 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide

4-ethyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B5767296
M. Wt: 289.4 g/mol
InChI Key: KDYATCPRLZBKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-methylbenzyl)benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. EMBI has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide involves the binding of the compound to specific sites on ion channels and receptors. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to interact with the pore-forming region of the CaV2.2 calcium channel, blocking the influx of calcium ions into cells. It also binds to the extracellular domain of the K2P3.1 potassium channel, inhibiting the outward flow of potassium ions. The binding of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide to the GABAA receptor enhances the activity of the receptor, leading to increased inhibition of neuronal activity. The binding of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide to the P2X7 receptor inhibits the activation of the receptor, leading to decreased inflammation and cell death.
Biochemical and Physiological Effects:
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P from nerve terminals. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce cell death in certain types of cancer. Additionally, 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its selectivity for specific ion channels and receptors. This allows researchers to study the function and regulation of these channels and receptors in a more precise manner. However, one limitation of using 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide is its potential for off-target effects. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to interact with other ion channels and receptors at high concentrations, leading to non-specific effects.

Future Directions

There are many potential future directions for the use of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide in scientific research. One area of interest is the development of more selective compounds that target specific ion channels and receptors. Additionally, 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide and related compounds may have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and chronic pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide.

Synthesis Methods

4-ethyl-N-(4-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step reaction process. One common method involves the reaction of p-toluenesulfonyl chloride with 4-ethylbenzylamine to form N-(4-methylbenzyl)-p-toluenesulfonamide. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride to form 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been widely used in scientific research as a tool to study the function and regulation of various ion channels and receptors. It has been shown to selectively inhibit the activity of certain ion channels, such as the CaV2.2 calcium channel and the K2P3.1 potassium channel. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has also been used to study the function of the GABAA receptor and the P2X7 receptor.

properties

IUPAC Name

4-ethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-14-8-10-16(11-9-14)20(18,19)17-12-15-6-4-13(2)5-7-15/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYATCPRLZBKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(4-methylbenzyl)benzenesulfonamide

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